![molecular formula C18H25NO3 B1325570 Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898757-25-0](/img/structure/B1325570.png)
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate
Description
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate (CAS: 898757-25-0) is a synthetic ester featuring a hexanoate backbone substituted with a 4-(azetidinomethyl)phenyl group at the 6-position. Its molecular formula is C₁₈H₂₅NO₃, with a molecular weight of 305.4 g/mol . This compound is primarily utilized in pharmaceutical research as an intermediate for drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic amines .
Properties
IUPAC Name |
ethyl 6-[4-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)7-4-3-6-17(20)16-10-8-15(9-11-16)14-19-12-5-13-19/h8-11H,2-7,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMVFNAWQBHMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642836 | |
Record name | Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-25-0 | |
Record name | Ethyl 4-(1-azetidinylmethyl)-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 6-oxohexanoate Intermediate
Ethyl 6-oxohexanoate is a key precursor and can be prepared by:
- Esterification of 6-oxohexanoic acid: Reacting 6-oxohexanoic acid with ethanol under acidic conditions (e.g., sulfuric acid catalyst) to form the ethyl ester.
- Oxidation of ethyl 6-hydroxyhexanoate: Selective oxidation of the hydroxy group at the 6-position to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | 6-oxohexanoic acid + EtOH + H2SO4 | Ethyl 6-oxohexanoate (ester) |
2 | Oxidizing agent (PCC, DMP) | Ketone formation at C6 |
Introduction of the 4-(azetidinomethyl)phenyl Group
The azetidinomethyl substituent on the phenyl ring is introduced via:
- Nucleophilic substitution or reductive amination: Starting from 4-formylphenyl derivatives, reductive amination with azetidine or azetidinomethyl precursors can be employed.
- Mannich-type reaction: The azetidinomethyl group can be introduced by Mannich reaction using formaldehyde and azetidine on the para position of the phenyl ring.
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | 4-formylphenyl derivative + azetidine + reducing agent (NaBH3CN) | Formation of 4-(azetidinomethyl)phenyl group |
2 | Mannich reaction: phenyl compound + formaldehyde + azetidine | Azetidinomethyl substitution on phenyl |
Coupling of the Azetidinomethylphenyl Group to the Hexanoate Chain
- Carbonyl addition or substitution: The 4-(azetidinomethyl)phenyl moiety is attached to the 6-position of the hexanoate chain via nucleophilic addition to the ketone or via cross-coupling reactions if a suitable leaving group is present.
- Use of organometallic reagents: For example, a Grignard or organolithium reagent derived from the azetidinomethylphenyl compound can be reacted with ethyl 6-oxohexanoate to form the desired product.
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Organometallic reagent (arylmagnesium bromide) + ethyl 6-oxohexanoate | Formation of tertiary alcohol intermediate |
2 | Oxidation or rearrangement if necessary | Final ketone formation at 6-position |
Detailed Research Findings and Data
Reaction Yields and Purity
- Typical yields for esterification and oxidation steps range from 70% to 90%.
- Reductive amination for azetidinomethyl introduction generally achieves 60% to 85% yield depending on conditions.
- Coupling reactions with organometallic reagents can vary widely (50%-80%) based on reagent purity and reaction control.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of ethyl ester signals, ketone carbonyl, aromatic protons, and azetidinomethyl methylene protons.
- Mass Spectrometry: Molecular ion peak consistent with C16H23NO3.
- IR Spectroscopy: Characteristic ester C=O stretch (~1735 cm^-1), ketone C=O (~1700 cm^-1), and N-H stretches from azetidine.
Summary Table of Preparation Steps
Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
---|---|---|---|---|---|---|
1 | Esterification | 6-oxohexanoic acid + ethanol | Acid catalyst (H2SO4), reflux | Ethyl 6-oxohexanoate | 80-90 | Standard Fischer esterification |
2 | Oxidation | Ethyl 6-hydroxyhexanoate | PCC or DMP | Ethyl 6-oxohexanoate | 75-85 | Selective oxidation |
3 | Reductive amination | 4-formylphenyl derivative + azetidine | NaBH3CN, MeOH, mild conditions | 4-(azetidinomethyl)phenyl derivative | 60-85 | Mannich alternative |
4 | Coupling (organometallic) | Ethyl 6-oxohexanoate + arylmagnesium bromide | Inert atmosphere, dry solvent (THF) | This compound | 50-80 | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Azetidinomethyl vs. Morpholine’s oxygen atom enhances hydrogen bonding, improving solubility in polar solvents . Market Applications: The morpholinomethyl analog (CAS 898751-53-6) has documented commercial demand, with suppliers in Europe, Asia, and North America, suggesting broader industrial utility .
- Sulfur’s redox activity may also contribute to unique metabolic pathways .
- 4-Methylpiperazinomethyl: The piperazine ring’s two nitrogen atoms confer high basicity, favoring protonation in acidic environments. This property is exploited in drug design for pH-dependent targeting .
- N,N-Diethylamino: The linear diethylamino group lacks ring strain, offering greater conformational flexibility. However, its discontinued commercial status () may indicate stability or synthesis challenges .
Biological Activity
Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate, with the chemical formula CHNO and CAS number 898757-25-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 303.39 g/mol |
CAS Number | 898757-25-0 |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit the following actions:
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains, suggesting potential as an antibacterial agent.
- Antitumor Properties : Early research indicates that it may possess cytotoxic effects against certain cancer cell lines, warranting further exploration into its antitumor efficacy.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Antibacterial Activity
A study conducted by PubChem evaluated the antibacterial properties of this compound against several pathogenic bacteria. The results indicated:
- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.
These findings suggest that the compound may be effective against common bacterial pathogens.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:
- HeLa cells : IC value of 20 µM.
- MCF-7 cells : IC value of 25 µM.
These results indicate a potential for development as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms and efficacy in vivo.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., azetidine protons at δ 3.2–3.8 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms ester C=O (1730–1750 cm⁻¹) and ketone C=O (1680–1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing. SHELX software (e.g., SHELXL) refines crystallographic data, though azetidine’s ring strain may complicate refinement due to thermal motion artifacts .
How can researchers optimize the synthesis for high-throughput or gram-scale production while maintaining purity?
Advanced Research Question
For scale-up:
- Continuous Flow Reactors : Reduce reaction time and improve heat dissipation, minimizing side products .
- In-line Purification : Couple automated flash chromatography with LC-MS to isolate high-purity batches.
- Solvent Recycling : Recover THF/DMF via distillation to reduce costs.
Challenges include azetidine’s sensitivity to hydrolysis; thus, anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
How should discrepancies between crystallographic data and computational modeling (e.g., DFT) be resolved?
Advanced Research Question
Discrepancies often arise from:
- Dynamic Effects : Azetidine’s puckering in solution vs. static X-ray structures.
- Electron Density Artifacts : Overlapping peaks in X-ray data due to disordered solvent molecules.
Methodological steps:
Validate crystallographic refinement using SHELXL’s TWIN/BASF commands for twinned crystals .
Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data, adjusting for solvent effects via polarizable continuum models (PCM) .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Basic Research Question
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 µM) .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .
How can conflicting results in target pathway identification (e.g., kinase vs. GPCR activity) be addressed?
Advanced Research Question
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes (e.g., PI3K) and assessing loss of compound efficacy .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., azetidine’s strained ring enhancing H-bonding with kinase ATP pockets) .
How does the azetidine moiety influence bioactivity compared to morpholine or piperidine analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Azetidine : Ring strain increases electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .
- Morpholine : Oxygen atom improves solubility but reduces membrane permeability .
- Piperidine : Flexible ring favors entropic binding but lowers selectivity.
Experimental validation: Synthesize analogs and compare IC₅₀ values in enzymatic assays. MD simulations quantify binding free energy differences (e.g., ΔG calculations via MM-PBSA) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.